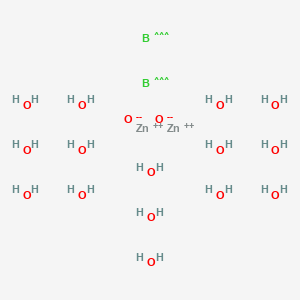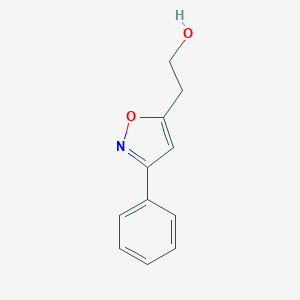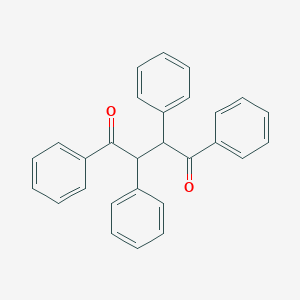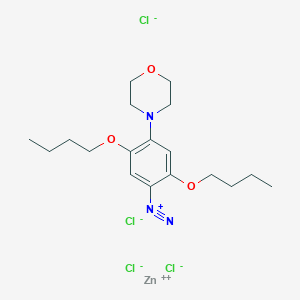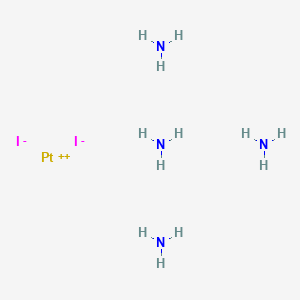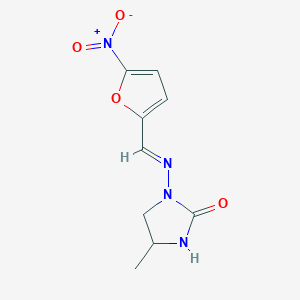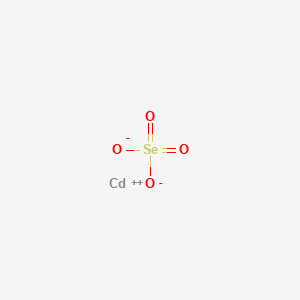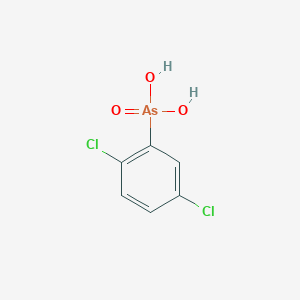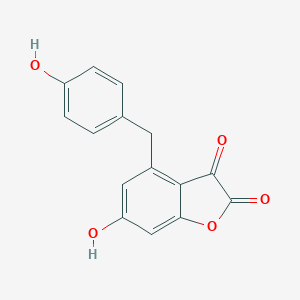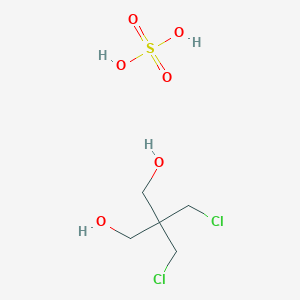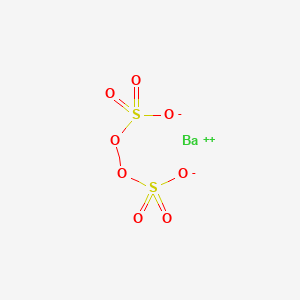
Beryllium selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium selenide (BeSe) is a binary compound of beryllium and selenium, with a chemical formula of BeSe. It is a semiconductor material that has been widely studied for its unique electronic and optical properties. Beryllium selenide is a promising material for applications in optoelectronics, such as solar cells and photodetectors, due to its high absorption coefficient and favorable bandgap.
Wirkmechanismus
The mechanism of action of beryllium selenide is not well understood, but it is believed to be related to its unique electronic and optical properties. Beryllium selenide has a high absorption coefficient and favorable bandgap, which make it a promising material for optoelectronic applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of beryllium selenide. However, it is known that beryllium is a toxic element that can cause lung cancer and other respiratory diseases. Therefore, precautions should be taken when handling beryllium selenide and other beryllium-containing materials.
Vorteile Und Einschränkungen Für Laborexperimente
Beryllium selenide has several advantages for lab experiments, including its unique electronic and optical properties, which make it a promising material for optoelectronic applications. However, there are also limitations to its use, including the toxicity of beryllium and the difficulties associated with synthesizing and handling the material.
Zukünftige Richtungen
There are several future directions for research on beryllium selenide. One area of research is the development of new synthesis methods that can produce high-quality beryllium selenide films with improved properties. Another area of research is the use of beryllium selenide in new types of optoelectronic devices, such as infrared detectors and solar cells. Additionally, there is a need for further research on the toxicity of beryllium and the safety precautions that should be taken when handling beryllium-containing materials.
Conclusion:
In conclusion, beryllium selenide is a promising material for optoelectronic applications, with unique electronic and optical properties that make it a valuable material for research. However, precautions should be taken when handling beryllium-containing materials, and further research is needed to fully understand the mechanism of action and potential toxicity of beryllium selenide.
Synthesemethoden
Beryllium selenide can be synthesized through various methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and solution-based methods. CVD involves the decomposition of beryllium and selenium precursors in a high-temperature reactor, while MBE involves the deposition of beryllium and selenium atoms on a substrate in a vacuum chamber. Solution-based methods involve the reaction of beryllium and selenium precursors in a solvent, followed by precipitation and annealing.
Wissenschaftliche Forschungsanwendungen
Beryllium selenide has been extensively studied for its electronic and optical properties, with applications in optoelectronics and other fields. One area of research has been the use of beryllium selenide in solar cells, due to its high absorption coefficient and favorable bandgap. Other areas of research include the use of beryllium selenide in photodetectors, light-emitting diodes (LEDs), and other optoelectronic devices.
Eigenschaften
CAS-Nummer |
12232-25-6 |
|---|---|
Produktname |
Beryllium selenide |
Molekularformel |
BeSe |
Molekulargewicht |
87.98 g/mol |
IUPAC-Name |
selanylideneberyllium |
InChI |
InChI=1S/Be.Se |
InChI-Schlüssel |
UKGBSHWRVFPDKV-UHFFFAOYSA-N |
SMILES |
[Be]=[Se] |
Kanonische SMILES |
[Be]=[Se] |
Andere CAS-Nummern |
12232-25-6 |
Synonyme |
beryllium selenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



